4-(2-Azidoethyl)morpholin-3-one
Description
Properties
IUPAC Name |
4-(2-azidoethyl)morpholin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2/c7-9-8-1-2-10-3-4-12-5-6(10)11/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQQBDOWOCHISFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=O)N1CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Azidoethyl)morpholin-3-one typically involves the reaction of morpholine derivatives with azido compounds. One common method includes the nucleophilic substitution of a halogenated morpholine with sodium azide under appropriate conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(2-Azidoethyl)morpholin-3-one undergoes various types of chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido group can participate in substitution reactions, where it is replaced by other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Sodium periodate or other oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium azide for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted morpholine derivatives depending on the substituent introduced.
Scientific Research Applications
4-(2-Azidoethyl)morpholin-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioorthogonal reagent in bioconjugation reactions.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(2-Azidoethyl)morpholin-3-one involves its ability to undergo click chemistry reactions, particularly the azide-alkyne cycloaddition. This reaction is highly specific and efficient, making it useful for labeling and modifying biomolecules. The azido group acts as a reactive handle that can be targeted by alkyne-containing molecules, leading to the formation of stable triazole linkages .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key differences between 4-(2-Azidoethyl)morpholin-3-one and structurally related compounds:
Key Differentiators
Azide vs. Amine/Hydroxyl Groups: The azide group in this compound enables rapid, bioorthogonal CuAAC reactions, making it superior for bioconjugation compared to amino or hydroxyl analogs . In contrast, 4-(2-Aminoethyl)morpholin-3-one is more reactive in nucleophilic substitutions (e.g., forming triazine derivatives in antimicrobial agents) .
Morpholinone vs. Piperazine derivatives (e.g., 1-(2-Aminoethyl)piperazine) exhibit stronger basicity, influencing their pharmacokinetics and CNS penetration .
Halogenated Phenyl Substitutions: Bromophenyl morpholinones (e.g., 4-(3-Bromo-4-methyl-phenyl)-morpholin-3-one) show enhanced anticancer activity due to halogen-induced lipophilicity and target affinity .
Q & A
Basic Research Questions
What are the key synthetic routes for preparing 4-(2-Azidoethyl)morpholin-3-one, and how are reaction conditions optimized?
The synthesis typically involves multi-step protocols, including nucleophilic substitution, azide introduction, and cyclization. For example, azide groups can be introduced via sodium azide displacement of halogenated intermediates under controlled temperatures (0–25°C) to minimize side reactions . Optimization focuses on:
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetone) enhance reactivity .
- Catalysts : Triethylamine or DIPEA aids in deprotonation during coupling steps .
- Purification : Column chromatography or recrystallization ensures high purity (>95%) .
Yield improvements (e.g., 88% in triazine derivatives) are achieved via stoichiometric control and stepwise monitoring by TLC/HPLC .
How is this compound characterized structurally, and what analytical techniques are critical?
Structural confirmation requires:
- NMR : / NMR identifies proton environments (e.g., morpholinone carbonyl at ~170 ppm) and azide-related peaks .
- Mass spectrometry : HRMS confirms molecular weight (e.g., [M+H] for intermediates) .
- X-ray crystallography : Resolves puckering in the morpholinone ring (e.g., dihedral angles between substituents) .
Advanced Research Questions
How do reaction mechanisms differ when introducing azide groups to morpholinone derivatives under varying pH and temperature conditions?
Azide installation (e.g., via Staudinger or copper-catalyzed "click" reactions) is pH-sensitive:
- Acidic conditions : Protonation of intermediates may lead to undesired byproducts (e.g., imine formation) .
- Basic conditions : Facilitate nucleophilic substitution but risk azide decomposition at elevated temperatures (>40°C) .
Kinetic studies using NMR or in-situ IR track intermediates, revealing optimal conditions (e.g., pH 7–9, 25°C) for >90% conversion .
What strategies mitigate impurity formation during scale-up synthesis of this compound?
Common impurities arise from:
- Intermolecular coupling : Observed in rivaroxaban intermediates under basic conditions (e.g., dimerization via amine-azide interactions) .
- Oxidative degradation : Azide groups are prone to hydrolysis; inert atmospheres (N) and stabilizers (e.g., BHT) reduce degradation .
Mitigation : - Process analytical technology (PAT) : Real-time HPLC monitoring identifies impurities early .
- Design of Experiments (DoE) : Optimizes parameters (e.g., stoichiometry, agitation) to suppress side reactions .
How does the morpholinone ring’s puckering influence the reactivity of this compound?
Ring puckering (quantified via Cremer-Pople coordinates) affects steric accessibility:
- Planar vs. puckered : Puckered conformers (e.g., envelope or twist forms) alter nucleophilic attack sites on the carbonyl group .
- Computational modeling : DFT studies predict puckering amplitudes (e.g., q = 0.5 Å for six-membered rings) and guide regioselective modifications .
What computational methods predict the bioactivity of this compound derivatives?
- Molecular docking : Screens against targets (e.g., thrombin for anticoagulant analogs) using AutoDock Vina .
- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with IC values .
- MD simulations : Assess binding stability (e.g., RMSD < 2 Å over 100 ns trajectories) for lead optimization .
Methodological Challenges and Solutions
How are conflicting crystallographic and spectroscopic data resolved for azide-containing morpholinones?
Discrepancies (e.g., azide stretching frequencies vs. crystal packing) are addressed by:
- Temperature-dependent XRD : Captures conformational flexibility .
- Solid-state NMR : Validates hydrogen bonding networks influencing reactivity .
What in-silico tools are effective for predicting synthetic pathways of novel this compound analogs?
- Retrosynthesis software : ChemAxon or ASKCOS proposes routes using known reactions (e.g., azide-alkyne cycloaddition) .
- Reaction yield prediction : Machine learning models (e.g., IBM RXN) prioritize high-yield steps .
Biological and Pharmacological Applications
How is this compound utilized in targeted drug delivery systems?
The azide group enables bioorthogonal "click" conjugation with alkyne-functionalized carriers (e.g., PEGylated nanoparticles) for site-specific drug release . Efficiency (>80% coupling) is validated via fluorescence quenching assays .
What assays evaluate the cytotoxicity of azide-functionalized morpholinones?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
